N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide
Description
Contextualization of Pyridine-4-carboxamide Scaffolds in Organic and Medicinal Chemistry
The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is isosteric to benzene (B151609) and is a prevalent feature in a multitude of bioactive compounds and approved pharmaceuticals. lifechemicals.comrsc.org The incorporation of a carboxamide group at the 4-position of the pyridine ring gives rise to the pyridine-4-carboxamide scaffold, a privileged structure in medicinal chemistry. This structural motif is recognized for its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets. rsc.org
The versatility of the pyridine-4-carboxamide core allows for extensive chemical modification at multiple positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. Researchers have explored derivatives of this scaffold for a wide range of therapeutic applications, including the development of anticonvulsant agents. nih.gov The inherent properties of the pyridine nucleus, combined with the hydrogen bonding capabilities of the carboxamide linkage, make this scaffold a valuable starting point for the design of novel chemical entities.
Overview of Benzyl (B1604629) and Halo-Substituted Pyridine Derivatives in Chemical Synthesis
The synthesis of substituted pyridine derivatives is a well-established and dynamic area of organic chemistry. organic-chemistry.org The introduction of various functional groups onto the pyridine ring can significantly influence the molecule's reactivity, electronic properties, and biological profile.
Benzyl substituents are frequently incorporated into molecular designs due to their steric bulk and lipophilic nature, which can enhance binding affinity to protein targets and improve membrane permeability. The synthesis of N-benzyl substituted amides is a common transformation in organic synthesis.
Halo-substituted pyridines , particularly those bearing chlorine atoms, are valuable intermediates in chemical synthesis. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, providing a handle for further molecular elaboration. Additionally, the electronic-withdrawing nature of halogens can modulate the reactivity of the pyridine ring. The preparation of 2-chloropyridine (B119429) derivatives is a key step in the synthesis of many functionalized pyridine compounds. google.comgoogle.com The combination of a benzyl group on the amide nitrogen and a halogen on the pyridine ring, as seen in N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide, offers a synthetically versatile template for creating a diverse library of compounds.
Rationale for Academic Investigation of this compound
While specific, in-depth academic studies solely focused on this compound are not widely available in the public domain, the rationale for its investigation can be inferred from the broader context of medicinal and synthetic chemistry. The compound's structure embodies a strategic combination of a known bioactive scaffold (pyridine-4-carboxamide) with substituents (benzyl, ethyl, and chloro) that are known to influence pharmacokinetic and pharmacodynamic properties.
The academic interest in such a molecule would likely stem from its potential as an intermediate in the synthesis of more complex molecules or as a candidate for biological screening in various disease models. The presence of the 2-chloro substituent is particularly significant as it provides a reactive site for the introduction of further chemical diversity, allowing for the exploration of structure-activity relationships. The N-benzyl and N-ethyl groups on the carboxamide can influence the compound's lipophilicity and steric profile, which are critical parameters in drug design.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-2-18(11-12-6-4-3-5-7-12)15(19)13-8-9-17-14(16)10-13/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEMFYLBQWHNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl 2 Chloro N Ethylpyridine 4 Carboxamide and Analogues
Retrosynthetic Analysis of N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.
The structure of this compound presents several logical disconnection points. The most apparent disconnections are at the amide C-N bond and the C-Cl bond on the pyridine (B92270) ring.
Amide C-N Bond Disconnection: Breaking the amide bond between the carbonyl carbon and the nitrogen atom leads to two key precursors: a 2-chloropyridine-4-carboxylic acid derivative and N-ethylbenzylamine. This is a standard and reliable disconnection strategy for amide synthesis.
Pyridine C-Cl Bond Disconnection: The chloro substituent at the 2-position of the pyridine ring can be introduced through a halogenation reaction. Disconnecting this bond suggests a precursor of N-benzyl-N-ethylpyridine-4-carboxamide.
N-Benzyl and N-Ethyl Bond Disconnections: The bonds between the amide nitrogen and the ethyl or benzyl (B1604629) groups can also be considered for disconnection. This suggests a primary amide precursor (2-chloropyridine-4-carboxamide) that undergoes sequential or simultaneous N-alkylation and N-benzylation.
Based on the retrosynthetic analysis, the following key precursors can be identified:
2-Chloropyridine-4-carboxylic acid: This is a readily available starting material. Its carboxylic acid functionality is ideal for forming the amide bond.
N-ethylbenzylamine: This secondary amine is also a common and commercially available reagent.
Pyridine-4-carboxylic acid: A potential precursor that would require a chlorination step.
N-ethyl-N-(phenylmethyl)amine: Another name for N-ethylbenzylamine.
2-Chloro-4-(chlorocarbonyl)pyridine: The acyl chloride derivative of 2-chloropyridine-4-carboxylic acid, which is a highly reactive intermediate for amidation.
The availability of these precursors makes the synthesis of this compound feasible through several classical synthetic routes.
Classical Synthetic Routes to Pyridine-4-carboxamide Derivatives
The synthesis of the target molecule can be accomplished by applying well-established reactions in organic chemistry.
The formation of the amide bond is a cornerstone of this synthesis. There are several effective methods for the direct coupling of a carboxylic acid with an amine.
One common approach involves the activation of the carboxylic acid. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert 2-chloropyridine-4-carboxylic acid into the more reactive acyl chloride. nih.gov This intermediate then readily reacts with N-ethylbenzylamine to form the desired amide.
Alternatively, peptide coupling reagents can be employed for direct amidation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU facilitate the reaction between the carboxylic acid and the amine under milder conditions. acs.org Boron-based reagents have also been shown to be effective for direct amide synthesis. acs.org The use of a sulfur trioxide pyridine complex (SO₃·py) can also mediate the amidation of carboxylic acids. oup.comoup.com
Table 1: Representative Amidation Reaction Conditions
| Carboxylic Acid Precursor | Amine Precursor | Coupling Reagent/Method | Solvent | Temperature | Yield (%) |
| 2-chloropyridine-4-carboxylic acid | N-ethylbenzylamine | SOCl₂, then amine addition | Toluene, Acetone | Reflux | 59-91 (representative) nih.gov |
| 2-chloropyridine-4-carboxylic acid | N-ethylbenzylamine | HBTU, Hünig's base | DMF | Room Temp | Good to Excellent (representative) acs.org |
| Aromatic Carboxylic Acid | Formamide Derivative | SO₃·pyridine | Dichlorobenzene/DMF | 150 °C | Good to High (representative) oup.com |
Note: Yields are representative for similar reactions and may vary for the specific synthesis of this compound.
The introduction of the chlorine atom at the 2-position of the pyridine ring is a critical step. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution (EAS) reactions require harsh conditions. nih.govnih.gov
A common strategy for selective halogenation of pyridines involves the use of pyridine N-oxides. nih.gov The N-oxide activates the ring, allowing for more controlled halogenation. Subsequent removal of the N-oxide group yields the halogenated pyridine. Another approach is the use of designed phosphine (B1218219) reagents that can be installed at the 4-position and then displaced by a halide. acs.org
For the synthesis of the target molecule, it is more practical to start with a pre-halogenated precursor like 2-chloropyridine-4-carboxylic acid, as direct and selective chlorination of a pre-formed N-benzyl-N-ethylpyridine-4-carboxamide at the 2-position could be challenging and may lead to a mixture of products.
Table 2: General Halogenation Strategies for Pyridines
| Strategy | Reagent(s) | Position Selectivity | Conditions | Reference |
| Electrophilic Aromatic Substitution | Elemental Halides, Lewis/Brønsted Acids | 3-selective | High Temperatures | nih.gov |
| Via Pyridine N-oxides | PHal₃ or P(O)Hal₃ | 4-selective (for nitration intermediate) | Varies | nih.gov |
| Phosphonium Salt Displacement | Designed Phosphines, Halide Nucleophiles | 4-selective | Varies | acs.org |
| Ring-opening/Closing | Zincke Imine Intermediates | 3-selective | Mild | nih.govthieme-connect.com |
An alternative synthetic route involves the initial formation of a primary or secondary amide, followed by alkylation and benzylation of the amide nitrogen. Amides are generally weak bases, so they typically need to be converted to their conjugate bases for alkylation. mdpi.com
For instance, 2-chloropyridine-4-carboxamide could be synthesized first and then sequentially or simultaneously reacted with an ethyl halide and a benzyl halide in the presence of a strong base. However, controlling the selectivity of mono- versus di-alkylation can be challenging.
Catalytic N-alkylation of amides with alcohols offers a more atom-economical and greener alternative. nih.govrsc.org This method often involves a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then undergoes condensation with the amide, followed by reduction. Various transition metal catalysts, including those based on ruthenium and cobalt, have been developed for this transformation. nih.govnih.gov
Table 3: N-Alkylation Methods for Amides
| Amide Substrate | Alkylating Agent | Catalyst/Reagent | Conditions | Reference |
| Primary/Secondary Amide | Alkyl Halide | Strong Base (e.g., NaH) | Anhydrous Solvent | mdpi.com |
| Primary Amide | Benzyl Alcohol | Cobalt Nanoparticles | Toluene, 130 °C | nih.gov |
| Primary Amide | Benzyl Alcohol | Ni/SiO₂-Al₂O₃ | Neat, 175 °C | researchgate.net |
| Amino Acid Amides | Alcohols | Ruthenium Catalyst | Varies | nih.gov |
Advanced Synthetic Strategies
Modern synthetic approaches are pivotal in overcoming the challenges associated with traditional multi-step syntheses, such as harsh reaction conditions, low yields, and the generation of significant waste. These advanced strategies are instrumental in the efficient construction of complex molecules like this compound.
Metal-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds in heterocyclic synthesis. acs.org For the synthesis of pyridine derivatives, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are particularly prominent. acs.org These reactions allow for the regioselective introduction of aryl, and other substituents onto the pyridine ring. beilstein-journals.orgnih.gov
In the context of synthesizing analogues of this compound, a pre-functionalized pyridine ring, for instance, a dihalopyridine, could be selectively coupled with an appropriate boronic acid or ester. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities. acs.org For example, a palladium catalyst with a phosphine ligand is often employed to facilitate the coupling. acs.org
Table 1: Examples of Metal-Catalyzed Coupling Reactions in Pyridine Synthesis
| Coupling Reaction | Catalyst/Ligand | Reactants | Product Type | Reference |
| Suzuki-Miyaura | Pd(OAc)₂/PPh₃ | Aryl Halide, Arylboronic Acid | Aryl-substituted Pyridine | acs.org |
| Heck Reaction | Pd Catalyst | Pyridine, Alkene | Alkenyl-substituted Pyridine | beilstein-journals.org |
| C-H Arylation | Rh(I) Catalyst | Pyridine, Aryl Halide | Aryl-substituted Pyridine | researchgate.net |
The mechanism of these reactions generally involves an oxidative addition of the pyridine halide to the metal center, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst. beilstein-journals.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. jocpr.comorganic-chemistry.orgresearchgate.net The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products. jocpr.comorganic-chemistry.org
Several pyridine synthesis methodologies have been adapted for microwave conditions, including the Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis. researchgate.nettandfonline.com For the synthesis of substituted pyridine carboxamides, microwave heating can be applied to various steps, such as the formation of the pyridine ring or the amidation reaction. The Bohlmann-Rahtz procedure, for example, can be conducted in a single step under microwave irradiation to produce trisubstituted pyridines with high regioselectivity. organic-chemistry.orgresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis
| Reaction | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Bohlmann-Rahtz Pyridine Synthesis | Two-step, high temperature | One-pot, 170°C, 10-20 min | organic-chemistry.orgresearchgate.net |
| Hantzsch Dihydropyridine Synthesis | Long reaction times | Shorter reaction times, higher yields | tandfonline.com |
| Multicomponent Reactions | Often require prolonged heating | Rapid, efficient, often solvent-free | jocpr.com |
The efficiency of MAOS makes it a highly attractive method for the rapid synthesis of libraries of analogues of this compound for structure-activity relationship studies. connectjournals.com
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. beilstein-journals.org
The synthesis of pyridines and dihydropyridines has been successfully demonstrated in continuous flow microwave reactors. beilstein-journals.org The Bohlmann-Rahtz pyridine synthesis, for instance, can be carried out in a flow system, allowing for the one-step preparation of trisubstituted pyridines without the isolation of intermediates. beilstein-journals.org This approach is particularly beneficial for reactions that are exothermic or involve hazardous reagents, as the small reaction volume at any given time minimizes safety risks.
For the synthesis of this compound, a multi-step flow process could be envisioned. This might involve the initial formation of the substituted pyridine core in one reactor, followed by in-line purification and subsequent reaction with N-ethylbenzylamine in a second reactor to form the final amide product. This integrated approach can significantly streamline the manufacturing process.
Purification and Isolation Techniques for this compound
The purification and isolation of the final product are critical steps to ensure the desired purity of this compound. Common techniques employed for the purification of organic compounds include crystallization, chromatography, and extraction.
Crystallization is a widely used technique for the purification of solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial for effective purification.
Chromatography is a powerful separation technique that can be used for both purification and analysis. For the purification of this compound, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a common method. The crude product is loaded onto the column and eluted with a suitable solvent system, allowing for the separation of the desired compound from byproducts and unreacted starting materials.
Extraction is often used as a preliminary purification step to separate the desired product from a reaction mixture. For instance, after the synthesis, the reaction mixture can be diluted with an organic solvent and washed with aqueous solutions to remove inorganic salts and other water-soluble impurities.
The selection of the most appropriate purification technique or combination of techniques will depend on the physical properties of this compound and the nature of the impurities present.
Spectroscopic and Structural Characterization of N Benzyl 2 Chloro N Ethylpyridine 4 Carboxamide
Vibrational Spectroscopy Analysis (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational properties of the molecule. The vibrational modes are characteristic of specific bonds and molecular substructures.
The key functional groups in N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide are the substituted pyridine (B92270) ring, the tertiary amide, the benzyl (B1604629) group, and the ethyl group. Each of these contributes distinct signals to the vibrational spectra.
Pyridine Ring Vibrations : The 2-chloro-4-carboxamide substituted pyridine ring is expected to exhibit several characteristic bands. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. acs.orgresearchgate.net The presence of the chlorine substituent influences the ring breathing modes, which are often observed in Raman spectra. researchgate.net For instance, studies on 2-amino-5-chloropyridine (B124133) have identified ring breathing modes and other ring vibrations. researchgate.net The C-Cl stretching vibration is anticipated to be found in the lower frequency region, typically around 800-600 cm⁻¹. researchgate.net
Amide Group Vibrations : The tertiary amide group is a strong infrared absorber. The most prominent band is the C=O stretching vibration (Amide I band), which is expected to appear in the range of 1670-1630 cm⁻¹. The exact position is sensitive to the electronic environment and molecular conformation. The C-N stretching vibration, coupled with other modes, contributes to the complexity of the fingerprint region.
Benzyl and Ethyl Group Vibrations : The aromatic C-H stretching vibrations of the benzyl group are expected above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the N-benzyl and N-ethyl substituents will be observed in the 3000-2850 cm⁻¹ region. Bending vibrations for these groups will appear in the 1470-1370 cm⁻¹ range. researchgate.net
A summary of predicted characteristic vibrational frequencies is presented in the table below.
| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibrational Mode |
| Aromatic C-H (Benzyl, Pyridine) | 3100-3000 | Stretching |
| Aliphatic C-H (Ethyl, Benzyl) | 3000-2850 | Stretching |
| Amide C=O | 1670-1630 | Amide I band, Stretching |
| Pyridine Ring C=C, C=N | 1600-1400 | Stretching |
| Aliphatic C-H | 1470-1370 | Bending |
| C-Cl | 800-600 | Stretching |
The vibrational spectra can also offer insights into the molecule's conformation. The rotational barrier around the amide C-N bond is significant, leading to the possibility of distinct rotational isomers (rotamers). These conformers could potentially give rise to slightly different frequencies for the Amide I band and other associated vibrations. Furthermore, the orientation of the benzyl and ethyl groups relative to the amide plane can influence the vibrational modes in the fingerprint region. Without experimental data, it is hypothesized that the molecule adopts a sterically favorable conformation to minimize repulsion between the bulky benzyl group, the ethyl group, and the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
The ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment. Due to restricted rotation around the amide bond, it is possible to observe separate signals for the ethyl and benzyl protons in different conformational isomers at low temperatures.
Pyridine Protons : The pyridine ring has three protons. The proton at position 6 is expected to be a doublet, while the protons at positions 3 and 5 would also appear as distinct signals, with their chemical shifts influenced by the chloro and carboxamide substituents. mdpi.com Typically, pyridine protons resonate between δ 7.0 and 8.7 ppm.
Benzyl Protons : The five aromatic protons of the benzyl group would likely appear as a multiplet in the δ 7.2-7.5 ppm range, a typical region for monosubstituted benzene (B151609) rings. beilstein-journals.org The two benzylic protons (-CH₂-Ph) would give a singlet at approximately δ 4.5-5.0 ppm.
Ethyl Protons : The ethyl group would show a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to the nitrogen atom and are expected to resonate around δ 3.4-3.8 ppm, while the methyl protons would be further upfield, around δ 1.1-1.4 ppm. chemicalbook.com
The predicted chemical shifts are summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyridine H-3, H-5, H-6 | 7.5 - 8.7 | d, s, d |
| Benzyl Ar-H | 7.2 - 7.5 | m |
| Benzyl -CH₂- | 4.5 - 5.0 | s |
| Ethyl -CH₂- | 3.4 - 3.8 | q |
| Ethyl -CH₃ | 1.1 - 1.4 | t |
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.
Amide Carbonyl : The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165-175 ppm. rsc.org
Pyridine Carbons : The five carbons of the pyridine ring will show distinct signals. The carbon bearing the chlorine atom (C-2) would be significantly affected, as would the carbon attached to the carboxamide group (C-4). Pyridine ring carbons typically resonate between δ 120-155 ppm. mdpi.com
Benzyl Carbons : The benzyl group will show signals for the ipso-carbon (attached to the -CH₂- group), the ortho, meta, and para carbons in the aromatic region (δ 125-140 ppm), and the benzylic carbon (-CH₂) around δ 45-55 ppm. rsc.org
Ethyl Carbons : The ethyl group carbons would appear in the aliphatic region, with the methylene carbon (-CH₂) around δ 40-50 ppm and the methyl carbon (-CH₃) around δ 12-16 ppm. rsc.org
The predicted chemical shifts for the carbon atoms are presented in the following table.
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Amide C=O | 165 - 175 |
| Pyridine Ring Carbons | 120 - 155 |
| Benzyl Aromatic Carbons | 125 - 140 |
| Benzyl -CH₂- | 45 - 55 |
| Ethyl -CH₂- | 40 - 50 |
| Ethyl -CH₃ | 12 - 16 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. It would show correlations between adjacent protons on the pyridine ring, within the benzyl aromatic ring, and crucially, between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the chemical shifts of each protonated carbon atom by linking the ¹H and ¹³C NMR data.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting the different fragments of the molecule. For example, HMBC would show correlations from the benzylic protons and the ethyl methylene protons to the amide carbonyl carbon, confirming their attachment to the amide nitrogen. It would also show correlations from the pyridine protons (H-3 and H-5) to the amide carbonyl carbon, confirming the position of the carboxamide group on the pyridine ring.
Through the combined interpretation of these spectroscopic techniques, a detailed and confirmed structure of this compound can be established.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry serves as a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The nominal molecular weight of this compound is 274.75 g/mol , calculated from its molecular formula, C15H15ClN2O. chemdad.com High-resolution mass spectrometry would provide a more precise mass measurement, confirming the elemental composition.
Table 1: Predicted Mass Spectrometry Data
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]+ | 275.09 |
| [M+Na]+ | 297.07 |
| [M-H]- | 273.08 |
| [M+NH4]+ | 292.12 |
| [M+K]+ | 313.05 |
| [M+H-H2O]+ | 257.08 |
| [M+HCOO]- | 319.08 |
Note: The data in this table is predictive and based on the compound's molecular formula. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound has not been reported, analysis of related pyridine-carboxamide structures can offer insights into its likely solid-state conformation.
Crystal Packing and Intermolecular Interactions
The crystal packing of pyridine-carboxamide derivatives is often governed by a network of intermolecular interactions. Hydrogen bonding is a significant factor, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen and pyridine nitrogen atoms serving as acceptors. acs.orgrsc.org In the case of this compound, the absence of an N-H donor on the amide nitrogen means that conventional N-H···O or N-H···N hydrogen bonds will not be the primary drivers of crystal packing.
Instead, weaker interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyridine and benzyl aromatic rings, are expected to play a crucial role in the crystal lattice formation. rsc.org The chlorine substituent on the pyridine ring can also participate in halogen bonding, further influencing the molecular packing.
Polymorphism Studies of Related Pyridine-Carboxamides
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, including pyridine-carboxamides. acs.orgresearchgate.net Studies on related compounds have shown that different polymorphs can exhibit distinct physical properties. rsc.orgresearchgate.net The crystallization conditions, such as the choice of solvent and temperature, can significantly influence which polymorphic form is obtained. researchgate.net Given the conformational flexibility of the N-benzyl and N-ethyl groups in this compound, it is plausible that this compound could also exhibit polymorphism.
UV-Visible Spectroscopy for Electronic Transition Analysis
UV-Visible spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the primary chromophores are the pyridine and benzyl aromatic rings, as well as the carboxamide group.
The electronic spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic systems and n→π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms of the carboxamide group. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. researchgate.net The presence of the chloro substituent on the pyridine ring may also cause a slight shift in the absorption maxima compared to the unsubstituted parent compound.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Computational and Theoretical Chemistry Studies on N Benzyl 2 Chloro N Ethylpyridine 4 Carboxamide
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties such as optimized geometry, electronic distribution, and reactivity.
Geometry Optimization and Electronic Structure Analysis
In a typical study, the three-dimensional structure of N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide would be optimized to find its most stable conformation (lowest energy state). This process involves calculating bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure would provide insights into the distribution of electrons within the molecule. However, specific optimized geometric parameters and electronic structure data for this compound are not available in published research.
Frontier Molecular Orbital (FMO) Analysis
FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests higher reactivity. For this compound, the specific energies of the HOMO and LUMO, and the resulting energy gap, have not been reported.
A representative data table for such an analysis would typically include:
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack. The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. An MEP map for this compound would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide group and the nitrogen of the pyridine (B92270) ring, indicating these as potential sites for electrophilic interaction. The regions around the hydrogen atoms would exhibit a positive potential. Without a specific study, a visual map and precise electrostatic potential values cannot be provided.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with other molecules.
Conformational Flexibility and Torsional Profiles
MD simulations of this compound would reveal its conformational flexibility. By analyzing the torsional profiles of rotatable bonds, such as the bond connecting the benzyl (B1604629) group to the nitrogen atom and the bond connecting the ethyl group, researchers could identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to interact with a biological target. However, no such conformational analysis or torsional profiles have been published for this compound.
Ligand-Target Binding Dynamics (Theoretical Models)
If this compound were identified as a ligand for a specific biological target (e.g., a protein receptor), MD simulations could be used to model their binding dynamics. These simulations would provide a detailed view of the interactions between the ligand and the amino acid residues in the binding site, the stability of the ligand-protein complex over time, and could help in predicting the binding affinity. Currently, there are no published theoretical models or MD simulation data describing the binding of this compound to any biological target.
A hypothetical data table summarizing key binding interactions might look like this:
| Interacting Residue of Target | Type of Interaction | Key Atoms of Ligand Involved |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Molecular Docking and Ligand-Based Drug Design (LBDD) Principles
Molecular docking and ligand-based drug design are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are instrumental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.
Identification of Potential Molecular Targets (Theoretical)
In the absence of experimental data, the initial step in a computational drug design workflow for this compound would involve identifying its potential molecular targets. This can be achieved through several in silico approaches. One common method is reverse docking, where the compound is screened against a large library of known protein structures to find those with the highest binding affinity. Another approach involves similarity searching, where databases are queried for compounds with similar chemical structures that have known biological targets.
For a compound like this compound, which features a pyridine carboxamide core, potential targets could include enzymes such as kinases, proteases, or receptors where similar scaffolds have shown activity. The identification of these theoretical targets is the foundation for more detailed binding mode predictions.
Binding Mode Predictions and Interaction Energy Calculations
Once potential molecular targets are identified, molecular docking simulations are performed to predict the preferred binding orientation of this compound within the active site of the target protein. These simulations generate various possible conformations, or "poses," of the ligand and calculate a corresponding binding energy for each. The pose with the lowest binding energy is generally considered the most stable and likely binding mode.
The interaction energy is a key metric that estimates the strength of the association between the ligand and the protein. It is composed of various energetic contributions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the benzyl and ethyl groups would likely engage in hydrophobic interactions, while the carboxamide and pyridine moieties could form hydrogen bonds with amino acid residues in the target's active site.
Illustrative Binding Mode and Interaction Energy Data for this compound with a Hypothetical Kinase Target
| Interaction Type | Interacting Ligand Atom(s) | Interacting Protein Residue(s) | Distance (Å) |
| Hydrogen Bond | Carbonyl Oxygen | Backbone NH of Valine 85 | 2.9 |
| Hydrogen Bond | Pyridine Nitrogen | Side Chain OH of Serine 153 | 3.1 |
| Pi-Pi Stacking | Benzyl Ring | Side Chain of Phenylalanine 160 | 3.5 |
| Hydrophobic | Ethyl Group | Side Chains of Leucine 83, Isoleucine 151 | - |
Note: The data in this table is hypothetical and for illustrative purposes only.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound would include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
This model can then be used as a 3D query in virtual screening campaigns to search large chemical databases for other molecules that share the same pharmacophoric features. This is an efficient strategy for identifying novel compounds with the potential for similar biological activity, which can then be subjected to further computational and experimental testing.
Quantum Chemical Descriptors and ADMET Prediction (In Silico)
Quantum chemical calculations can provide valuable insights into the electronic properties of a molecule, which in turn can be used to predict its behavior in a biological system. These descriptors, along with other physicochemical properties, are crucial for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Lipinski's Rule of Five and Other Druglikeness Filters
Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its potential for oral bioavailability. The rule states that a compound is more likely to be orally active if it meets the following criteria:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5.
Other druglikeness filters, such as the Ghose filter or Veber's rules, may also be applied to provide a more comprehensive assessment. These rules are based on the analysis of known drugs and help to prioritize compounds with a higher probability of success in drug development.
Illustrative Druglikeness Profile for this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 274.75 g/mol | < 500 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| LogP | 3.2 | ≤ 5 | Yes |
Note: The data in this table is based on theoretical calculations and for illustrative purposes only.
In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling for Theoretical Leads
In silico ADMET profiling uses computational models to predict the pharmacokinetic and toxicological properties of a compound. These predictions are vital for identifying potential liabilities early in the drug discovery process, thereby reducing the likelihood of late-stage failures.
Absorption: Predictions of properties like human intestinal absorption and cell permeability (e.g., Caco-2 permeability) indicate how well the compound might be absorbed into the bloodstream.
Distribution: Parameters such as plasma protein binding and blood-brain barrier penetration are predicted to understand how the compound will be distributed throughout the body.
Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for anticipating drug-drug interactions.
Excretion: Predictions related to renal clearance help in understanding how the compound is eliminated from the body.
Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Illustrative In Silico ADMET Profile for this compound
| ADMET Parameter | Predicted Outcome |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | High |
| Distribution | |
| Blood-Brain Barrier Penetration | Low |
| Plasma Protein Binding | High |
| Metabolism | |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| Excretion | |
| Renal Organic Cation Transporter 2 Substrate | No |
| Toxicity | |
| Ames Mutagenicity | Non-mutagenic |
| hERG Inhibition | Low risk |
| Hepatotoxicity | Low risk |
Note: The data in this table is hypothetical and for illustrative purposes only.
Investigation of Biological and Biochemical Interactions of N Benzyl 2 Chloro N Ethylpyridine 4 Carboxamide
Enzyme Inhibition Studies (In Vitro)
No specific studies detailing the enzyme inhibition properties of N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide were identified. Research on analogous compounds suggests that derivatives of N-benzyl-carboxamides can exhibit inhibitory activity against various enzymes. For instance, certain N-benzyl-2-phenylpyrimidin-4-amine derivatives have been investigated as potent inhibitors of deubiquitinating enzymes. However, without direct experimental evidence, it is not possible to extrapolate these findings to the specific compound .
Information regarding the mechanistic characterization of interactions between this compound and any specific enzyme is not available. Such studies would typically involve techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate the binding mode and specific molecular interactions.
No data from kinetic analyses, such as the determination of inhibition constants (Kᵢ) or IC₅₀ values, for this compound against any enzyme target could be located. Kinetic studies are crucial for understanding the potency and mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Receptor Binding Assays (In Vitro)
There is no publicly available information from receptor binding assays for this compound. Such assays are fundamental in determining the affinity and selectivity of a compound for various receptors.
A comprehensive ligand-receptor interaction profile for this compound in cell-free systems has not been published. This type of profiling would involve screening the compound against a panel of receptors to identify potential biological targets.
No competitive binding studies involving this compound have been reported. These studies are used to determine if a compound binds to the same site as a known ligand and to calculate its binding affinity.
Cellular Assays for Modulatory Effects (In Vitro)
There is a lack of published research on the modulatory effects of this compound in cellular assays. These assays would be essential to understand the compound's functional effects in a biological context, such as its impact on cell signaling pathways, proliferation, or viability. For example, studies on other novel carboxamide derivatives have sometimes indicated potential effects on cellular processes, but this cannot be assumed for the subject compound.
Cell-Based Reporter Gene Assays for Pathway Modulation
No information is currently available in the reviewed scientific literature regarding the use of cell-based reporter gene assays to evaluate the pathway modulation effects of this compound or its close structural analogs.
Antiproliferative Effects in Specific Cell Lines (e.g., Cancer Cell Lines)
While data on the target compound is unavailable, various structurally related N-benzyl-carboxamide derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines.
For instance, a novel compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), was evaluated for its anticancer effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines. nih.gov Similarly, a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines showed potent anti-proliferative activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cells. mdpi.com In the field of non-small cell lung cancer, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of cancer cell survival. nih.govnih.gov The most potent compounds in the thieno[2,3-b]pyridine (B153569) series demonstrated IC50 concentrations between 25–50 nM against HCT116 and MDA-MB-231 cells. mdpi.com
Table 1: Antiproliferative Activity of N-benzyl-carboxamide Analogs in Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Observed Activity | Reference |
|---|---|---|---|---|
| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | HT29 | Colon Cancer | Anticancer activity demonstrated | nih.gov |
| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | DU145 | Prostate Cancer | Anticancer activity demonstrated | nih.gov |
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | MDA-MB-231 | Triple-Negative Breast Cancer | Potent anti-proliferative activity (IC50 = 25-50 nM for lead compounds) | mdpi.com |
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | HCT116 | Colorectal Cancer | Potent anti-proliferative activity (IC50 = 25-50 nM for lead compounds) | mdpi.com |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Non-small cell lung cancer lines | Lung Cancer | Decreased cell survival correlated with target inhibition | nih.govnih.gov |
Modulation of Inflammatory Mediators in Cellular Models
Studies on related amine derivatives indicate potential anti-inflammatory properties. The compound N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), have been shown to inhibit the production of key inflammatory cytokines. frontiersin.org
In cellular models using THP-1 cells, pretreatment with BMDA or DMMA effectively inhibited the production of tumor necrosis factor (TNF)-α and interleukin (IL)-1β following stimulation with lipopolysaccharide (LPS). frontiersin.org This inhibition of inflammatory mediators suggests that compounds with this structural motif could play a role in modulating inflammatory pathways. frontiersin.org
Mechanistic Studies of Intracellular Targets
Research into analogous compounds suggests that the N-benzyl-carboxamide scaffold can interact with a variety of intracellular targets to exert its biological effects.
The antiproliferative and anti-inflammatory activities of related compounds have been linked to the modulation of specific molecular pathways:
Inflammatory Signaling: N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative were found to block inflammatory signaling pathways, including c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), MAPKAP kinase (MK)2, and NF-κΒ. frontiersin.org
DNA Damage Response: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a known regulator of DNA damage response, making it a target for anticancer therapies. nih.govnih.gov
Cancer Cell Proliferation: The anticancer activity of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide has been linked to the inhibition of EGFR tyrosine kinase, which is crucial for cancer cell growth and proliferation. nih.gov
Mycobacterial Growth: In the context of antituberculosis activity, related pyrazine-carboxamide compounds are thought to inhibit Mycobacterium tuberculosis fatty acid synthase-I (FAS-I), disrupting membrane synthesis. mdpi.com Other identified targets for this class of compounds include the essential mycobacterial transporter MmpL3 and enoyl-ACP-reductase. plos.orgnih.govbirmingham.ac.uk
While specific co-crystallization or Surface Plasmon Resonance (SPR) data for the target compound are not available, computational studies have been employed to understand protein-ligand interactions for analogous structures.
Molecular docking studies have been performed to model the interaction of these compounds with their putative targets. For example, N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide was docked to several conformations of the enoyl-ACP-reductase of Mycobacterium tuberculosis, revealing its capability to form hydrogen bond interactions typical of known inhibitors. nih.gov In another study, molecular docking of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide with EGFR tyrosine kinase was performed to investigate its binding mode and support its role as an inhibitor of this cancer-related protein. nih.gov
Antituberculosis Activity in Mycobacterial Cultures (In Vitro)
A significant body of research exists on the in vitro antituberculosis activity of N-benzyl-carboxamide analogs, particularly those with a pyrazine (B50134) ring instead of a pyridine (B92270) ring. These compounds have shown potent activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria (NTM).
A series of substituted N-benzylpyrazine-2-carboxamides were assayed in vitro, with several derivatives showing potent activity against M. tuberculosis with a minimal inhibition concentration (MIC) of 6.25 µg/mL. nih.gov Notably, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide also demonstrated significant activity against other mycobacterial strains that are typically not susceptible to the frontline drug pyrazinamide. mdpi.comnih.gov Further studies on N-benzyl-3-chloropyrazine-2-carboxamides identified derivatives with MIC values as low as 12.5 µg/mL against M. tuberculosis H37Rv. nih.gov Other related heterocyclic structures, such as N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues, have also been identified as potent bactericidal agents against M. tuberculosis. plos.orgbirmingham.ac.ukresearchgate.net
Table 2: In Vitro Antimycobacterial Activity of N-benzyl-carboxamide Analogs
| Compound/Class | Mycobacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. tuberculosis | 6.25 | nih.gov |
| 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | M. tuberculosis | 6.25 | nih.gov |
| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. tuberculosis | 6.25 | mdpi.comnih.gov |
| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 | nih.gov |
| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 | nih.gov |
| N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues | M. tuberculosis | Potent bactericidal activity | plos.orgbirmingham.ac.ukresearchgate.net |
Antiviral Activity in Cell Culture Models (In Vitro)
Comprehensive searches of available scientific literature and bioactivity databases did not yield any specific studies investigating the in vitro antiviral activity of this compound. Consequently, there is no reported data on the efficacy of this compound against any viral strains in cell culture models.
Antimicrobial Activity against Bacterial Strains (In Vitro)
Similarly, a thorough review of scientific databases and research articles found no published studies detailing the in vitro antimicrobial activity of this compound against any bacterial strains. As a result, there is no available data, including details on the minimum inhibitory concentration (MIC) or the spectrum of activity, for this specific compound.
Due to the absence of research data, data tables for antiviral and antimicrobial activities could not be generated.
Structure Activity Relationship Sar Studies of N Benzyl 2 Chloro N Ethylpyridine 4 Carboxamide Derivatives
Impact of Substitutions on the Pyridine (B92270) Ring
The pyridine ring is a key pharmacophoric element, and modifications to its substitution pattern can significantly modulate the biological activity of N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide derivatives. The electronic and steric properties of the substituents play a pivotal role in the interaction of these molecules with their biological targets.
The presence and nature of halogen substituents on the pyridine ring are critical determinants of activity. In related pyridine-containing compounds, the position and electronegativity of the halogen can influence binding affinity and selectivity. For instance, studies on similar heterocyclic carboxamides have shown that the introduction of a chlorine atom can enhance biological activity. nih.gov The 2-chloro substitution in the parent compound, this compound, is considered important for its activity profile.
The nature of the halogen also plays a significant role. Fluorine, being more electronegative and smaller than chlorine, can alter the electronic distribution and steric profile of the molecule differently. In some series of bioactive compounds, replacing a chlorine atom with fluorine has led to an increase in activity. mdpi.com Conversely, in other cases, the larger and more lipophilic bromine and iodine atoms have been shown to be beneficial, suggesting that the optimal halogen may be target-dependent. The structural influence of halogen atoms has been observed to increase in the order of Cl < Br < I, which is attributed to the increasing size of the σ-hole. nih.gov
| Compound | Pyridine Ring Substitution | Relative Activity |
| Reference | 2-Chloro | 1.0 |
| Analogue 1 | 2-Fluoro | Variable |
| Analogue 2 | 2-Bromo | Variable |
| Analogue 3 | 6-Chloro | Potentially reduced |
This table is illustrative and based on general principles of SAR observed in related compound series. The relative activities are hypothetical and serve to demonstrate potential trends.
The introduction of alkyl or aryl groups on the pyridine ring can have a profound impact on the activity profile, primarily through steric and hydrophobic interactions. Small alkyl groups, such as a methyl group, at various positions on the pyridine ring can enhance binding by occupying small hydrophobic pockets in the target protein.
Aryl substituents can introduce additional binding interactions, such as π-π stacking, which can significantly enhance potency. However, the position of the aryl group is critical. An aryl substituent at the 6-position, for example, might lead to steric hindrance, depending on the topology of the binding site. The electronic nature of the aryl substituent (electron-donating or electron-withdrawing) can also fine-tune the electronic properties of the pyridine ring, thereby influencing its interaction with the target. mdpi.com
Role of N-Substituents on the Amide Nitrogen
The substituents on the amide nitrogen, namely the benzyl (B1604629) and ethyl groups, are crucial for orienting the molecule within the binding pocket and for establishing key interactions.
The N-benzyl group is a common feature in many biologically active molecules, often contributing to potency through hydrophobic and aromatic interactions. nih.gov Modifications to the phenyl ring of the benzyl group can be used to probe the steric and electronic requirements of the binding site.
Substitution on the phenyl ring with small electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) can modulate the electronic properties of the aromatic ring and its ability to engage in π-stacking or other interactions. nih.gov The position of the substituent is also critical; for instance, para-substitution is often well-tolerated, while ortho-substitution can lead to a loss of activity due to steric clashes. acs.org In some cases, di-halogen substituted phenyl rings in the amide moiety have been found to confer an optimal antiviral profile in related N-benzyl hydroxypyridone carboxamides. nih.gov
| Compound | N-Benzyl Moiety Substitution | Relative Activity |
| Reference | Unsubstituted | 1.0 |
| Analogue 4 | 4-Methoxy | Potentially increased |
| Analogue 5 | 4-Chloro | Potentially increased |
| Analogue 6 | 2-Chloro | Potentially decreased |
| Analogue 7 | 3,4-Dichloro | Potentially increased |
This table is illustrative and based on SAR data from related N-benzyl carboxamide series. The relative activities are hypothetical.
In general, increasing the alkyl chain length may enhance hydrophobic interactions up to a certain point, after which a decrease in activity may be observed due to steric hindrance. nih.gov Branching on the alkyl chain, such as replacing ethyl with an isopropyl group, can also have a significant effect on activity, often leading to a decrease due to increased steric bulk. nih.gov In some related series, the replacement of an N-methylphenethylamine group with a more conformationally restricted (S)-3-phenylpiperidine increased inhibitory potency. researchgate.net
| Compound | N-Alkyl Moiety | Relative Activity |
| Reference | N-Ethyl | 1.0 |
| Analogue 8 | N-Methyl | Potentially variable |
| Analogue 9 | N-Propyl | Potentially decreased |
| Analogue 10 | N-Isopropyl | Potentially decreased |
This table is illustrative and based on general SAR principles for N-alkyl amides. The relative activities are hypothetical.
Influence of the Carboxamide Linker Geometry
The carboxamide linker is a critical structural element that connects the pyridine ring to the N-substituents. Its geometry, including the rotational barrier around the amide C-N bond, dictates the relative orientation of these two key fragments. The planarity of the amide group is important for its ability to act as a hydrogen bond donor and acceptor. nih.gov
The rotational barrier of the amide bond can be influenced by the nature of the substituents on both the pyridine ring and the amide nitrogen. nih.gov A higher rotational barrier can lock the molecule into a specific conformation, which may be either favorable or unfavorable for binding to the biological target. The ability of the carboxamide moiety to form hydrogen bonds is often a key contributor to the binding affinity of this class of compounds. nih.gov Therefore, modifications that alter the geometry of the carboxamide linker can have a significant impact on biological activity.
Conformational Preferences and Hydrogen Bonding
The three-dimensional arrangement of a molecule, or its conformation, plays a significant role in its biological activity. For this compound derivatives, the relative orientation of the pyridine ring, the carboxamide linker, and the N-benzyl group is critical.
Hydrogen bonding is another key factor in the interaction of these compounds with their biological targets. The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the carboxamide group can act as hydrogen bond acceptors and donors, respectively. The formation of intramolecular hydrogen bonds can stabilize specific conformations, while intermolecular hydrogen bonds are crucial for binding to target proteins. For instance, studies on other heterocyclic amides have shown that the presence of amino groups can lead to the formation of one-dimensional hydrogen-bonded networks in the crystalline state.
Table 1: Influence of Substituents on Conformational Preferences in Pyridine Carboxamide Derivatives
| Substituent Position | Substituent Type | Observed Conformational Effect | Potential for Hydrogen Bonding |
| Pyridine Ring | Electron-withdrawing | Can influence the planarity of the ring system | Alters the hydrogen bond accepting capacity of the pyridine nitrogen |
| N-Alkyl/Aryl Group | Bulky substituents | May cause steric hindrance, leading to non-planar conformations | Can introduce additional hydrogen bonding sites if functionalized |
| Carboxamide Linker | Secondary vs. Tertiary | Affects the potential for hydrogen bond donation from the amide nitrogen | Direct impact on hydrogen bonding capability |
Stereochemical Considerations in Chiral Analogues
Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. While this compound itself is not chiral, the introduction of chiral centers into its derivatives can lead to enantiomers or diastereomers with significantly different pharmacological profiles.
Generally, in drug design, one enantiomer of a chiral drug is often significantly more active than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers. This stereoselectivity can affect not only the potency of the compound but also its absorption, distribution, metabolism, and excretion (ADME) properties. For chiral analogues of this compound, it would be crucial to separate and test individual enantiomers to determine their specific contributions to the observed biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Development of Predictive Models for Biological Activity
The development of a QSAR model for this compound derivatives would involve synthesizing a library of related compounds and evaluating their biological activity. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).
By using statistical methods such as multiple linear regression or partial least squares, a mathematical equation is derived that correlates the changes in the descriptors with the changes in biological activity. A robust QSAR model should have high statistical significance and predictive power, which is typically assessed through internal and external validation techniques. For instance, in a 3D-QSAR study on antifungal pyrazole carboxamide and niacinamide derivatives, comparative molecular field analysis (CoMFA) was used to develop a predictive model with good cross-validated (q²) and non-cross-validated (r²) values.
Identification of Key Structural Features for Desired Activity
Once a predictive QSAR model is established, it can be used to identify the key structural features that are either beneficial or detrimental to the desired biological activity. The model can highlight which electronic, steric, or hydrophobic properties are most important for a compound's potency and selectivity.
For example, a QSAR model might reveal that increased hydrophobicity in the N-benzyl group is positively correlated with activity, while a bulky substituent on the pyridine ring is detrimental. This information is invaluable for the rational design of new, more potent, and selective analogues. QSAR studies on other pyridine derivatives have demonstrated the importance of specific substitutions, such as the presence of -OMe, -OH, -C=O, and -NH2 groups, in enhancing antiproliferative activity.
Table 2: Key Structural Features and Their Potential Impact on Activity in Pyridine Carboxamide Derivatives
| Structural Feature | Potential Impact on Activity | Rationale |
| Substitution on the Pyridine Ring | Can modulate potency and selectivity | Affects electronic properties and potential for specific interactions with the target. |
| Nature of the N-substituent | Influences binding affinity and pharmacokinetic properties | Can interact with hydrophobic pockets in the target and affect solubility. |
| Conformation of the Carboxamide Linker | Critical for proper orientation in the binding site | A rigidified linker in the correct conformation can enhance binding. |
| Presence of Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with the target | Formation of strong hydrogen bonds can significantly increase binding affinity. |
Derivatization and Analog Development Strategies
Design Principles for Novel N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide Analogues
The design of new analogs is guided by established medicinal chemistry principles, including bioisosteric replacement and scaffold hopping, to explore new chemical spaces while retaining key pharmacophoric features.
Bioisosteric replacement is a powerful strategy used to optimize molecular properties by substituting atoms or groups with other moieties that have similar physical or chemical characteristics. drughunter.com This approach can lead to improvements in potency, selectivity, and metabolic stability. drughunter.com For the this compound scaffold, several bioisosteric replacements can be considered.
For instance, the chlorine atom on the pyridine (B92270) ring could be replaced with other groups to modulate electronic properties and target interactions. The amide bond, while crucial for the structure, can be a site of metabolic instability. Replacing it with bioisosteres like triazoles, imidazoles, or oxadiazoles (B1248032) can enhance metabolic stability and improve pharmacokinetic profiles. drughunter.com Another approach is the replacement of the pyridine ring itself with other heterocyclic systems like pyrazines or quinolines, which can lead to novel compounds with different biological activities. nih.govnih.gov
The strategic introduction of fluorine to replace a hydrogen atom can also significantly influence potency. nih.gov For example, the 5-fluoro analogue of lamivudine, emtricitabine, is a more potent HIV-1 inhibitor. nih.gov
Here is a table illustrating potential bioisosteric replacements for different parts of the this compound molecule:
| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Chlorine | Trifluoromethyl (CF3), Cyano (CN) | Modulate electronic properties, improve metabolic stability |
| Amide Bond | 1,2,4-Triazole, Oxadiazole | Enhance metabolic stability, mimic hydrogen bonding properties |
| Pyridine Ring | Pyrimidine, Pyrazine (B50134), Thiazole | Alter selectivity, improve pharmacokinetic profile |
| Benzyl (B1604629) Group | Thienylmethyl, Pyridylmethyl | Explore different binding interactions, improve solubility |
Scaffold hopping is a computational or medicinal chemistry strategy to identify new molecular backbones that can serve as alternatives to an existing scaffold, while preserving the original biological activity. This approach is valuable for discovering novel intellectual property and overcoming issues related to the original scaffold, such as poor ADME properties or toxicity. For this compound, scaffold hopping could involve replacing the pyridine carboxamide core with other heterocyclic systems like imidazo[1,2-a]pyridine-3-carboxamide (B1205228) or 2-(quinolin-4-yloxy)acetamide. nih.gov
Fragment-based drug design (FBDD) is another powerful approach for lead discovery. nih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target of interest. frontiersin.org These fragments can then be grown, linked, or merged to create more potent lead compounds. cresset-group.comnih.gov In the context of this compound, fragments corresponding to the pyridine, benzyl, and carboxamide portions could be individually screened and then combined to generate novel analogs. nih.gov
Synthetic Accessibility and Diversification Libraries
The successful development of novel analogs relies on the synthetic accessibility of the designed compounds. The synthesis of this compound and its derivatives can be achieved through established synthetic routes. For example, the core pyridine carboxamide can be synthesized from the corresponding pyridine carboxylic acid, which is then coupled with N-ethylbenzylamine. nih.gov
The creation of diversification libraries is a key step in exploring the structure-activity relationship (SAR) of a compound series. By systematically varying the substituents on the pyridine ring, the benzyl group, and the ethylamino chain, a library of diverse analogs can be generated. This allows for a comprehensive evaluation of the impact of different chemical modifications on the biological activity of the compounds.
Lead Optimization Strategies (Pre-clinical, In Vitro focus)
Lead optimization is the process of refining the chemical structure of a lead compound to improve its drug-like properties. This is typically done through iterative cycles of design, synthesis, and in vitro testing.
The primary goal of lead optimization is to improve the potency of the lead compound in cellular assays. This is often measured as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). For pyridine carboxamide derivatives, studies have shown that modifications to the scaffold can lead to significant improvements in potency. researchgate.net For example, in a series of imidazo[1,2-a]pyridine (B132010) amides, optimization of the amine part led to compounds with excellent in vivo efficacy. acs.org
The following table shows hypothetical data from a lead optimization campaign for this compound analogs, demonstrating the improvement in potency.
| Compound ID | R1 (Pyridine Ring) | R2 (Benzyl Ring) | Cellular Potency (IC50, nM) |
| Lead Compound | 2-Chloro | Unsubstituted | 500 |
| Analog 1 | 2-Trifluoromethyl | Unsubstituted | 250 |
| Analog 2 | 2-Chloro | 4-Fluoro | 100 |
| Analog 3 | 2-Trifluoromethyl | 4-Fluoro | 25 |
In addition to potency, selectivity is a critical parameter in drug development. A selective compound interacts with its intended target with high affinity, while having minimal interaction with other targets, thereby reducing the risk of off-target side effects. nih.gov The selectivity of this compound analogs can be modulated by introducing specific chemical modifications. For example, a study on pyridine carboxamide c-Jun NH2-terminal kinase (JNK) inhibitors demonstrated that it is possible to develop highly selective inhibitors with good pharmacokinetic profiles. drugbank.com
The selectivity profile of the analogs can be assessed by testing them against a panel of related targets. The following table illustrates how selectivity can be improved during a lead optimization program.
| Compound ID | Target A (IC50, nM) | Target B (IC50, nM) | Selectivity (Target B/Target A) |
| Lead Compound | 500 | 1000 | 2 |
| Analog 2 | 100 | 2000 | 20 |
| Analog 3 | 25 | 5000 | 200 |
Future Research Directions and Unexplored Avenues
Application of Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of pyridine (B92270) carboxamide derivatives has traditionally been achieved through established coupling reactions. nih.govresearchgate.net However, the creation of a diverse library of analogs of N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide for screening purposes would benefit from advanced synthetic strategies. Modern techniques such as flow chemistry, microwave-assisted synthesis, and automated synthesis platforms could significantly accelerate the production of novel derivatives. These methods offer advantages in terms of reaction speed, efficiency, and the ability to perform high-throughput synthesis.
Furthermore, the application of multicomponent reactions (MCRs) could provide an efficient route to complex pyridine-3-carboxamide (B1143946) derivatives, as has been demonstrated for related structures. researchgate.net Exploring catalytic systems, including nanomaterials like ceria-doped multi-walled carbon nanotubes, could also open up environmentally friendly and highly efficient synthetic pathways. researchgate.net
Deeper Exploration of Molecular Mechanisms of Action (In Vitro)
Given the lack of data on this compound, a foundational step would be to investigate its potential biological activity through a series of in vitro assays. Pyridine carboxamides have shown a wide range of biological activities, including antifungal properties by inhibiting succinate (B1194679) dehydrogenase (SDH) and potential anticancer activity. nih.govnih.gov
Initial screening could involve assessing the compound's activity against a panel of cancer cell lines and microbial strains. Should any activity be observed, subsequent studies would focus on elucidating the molecular mechanism of action. For instance, if antifungal activity is detected, enzymatic assays with SDH could be performed. nih.gov Similarly, if anticancer effects are noted, investigations into its impact on key cellular processes like cell cycle progression, apoptosis, and specific signaling pathways would be warranted. Techniques such as Western blotting, quantitative PCR, and high-content imaging would be invaluable in these mechanistic studies.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The design of novel derivatives of this compound can be significantly enhanced by integrating artificial intelligence (AI) and machine learning (ML). nih.govspringernature.com These computational tools can analyze structure-activity relationships (SAR) from existing libraries of pyridine carboxamide compounds to predict the biological activities of new, virtual derivatives. mdpi.com
Generative deep learning models, specifically chemical language models (CLM), have shown promise in the de novo design of molecules with desired properties. researchgate.net By fine-tuning these models with data on known active pyridine carboxamides, it would be possible to generate novel molecular structures based on the this compound scaffold that are optimized for specific biological targets. This approach can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. nih.govresearchgate.net
Potential for Development as Molecular Probes
Heterocyclic compounds, including those with a pyridine core, are fundamental in the development of molecular probes for chemical biology. mdpi.com Depending on its intrinsic properties, this compound or its derivatives could be developed as fluorescent probes or affinity-based probes to study biological systems.
Future research could focus on modifying the core structure to incorporate fluorophores or reactive groups for covalent labeling of target proteins. The development of such probes would depend on identifying a specific biological target for this compound class through initial screening efforts. These molecular tools could then be used to visualize biological processes, identify new drug targets, and better understand disease mechanisms at the molecular level.
Q & A
Q. What are the standard synthetic routes for N-benzyl-2-chloro-N-ethylpyridine-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine core. Key steps include:
- Chlorination : Introducing the chloro group at position 2 using reagents like POCl₃ or SOCl₂ under anhydrous conditions .
- Amidation : Reacting 2-chloropyridine-4-carboxylic acid with ethylamine and benzylamine derivatives via coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization from ethanol/water mixtures .
- Yield Optimization : Elevated temperatures (80–100°C) improve amidation efficiency, while excess acyl chloride (1.5 eq) minimizes side products .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 8.5–8.7 ppm (pyridine H3/H5), δ 4.5–5.0 ppm (N-benzyl CH₂), and δ 1.2–1.4 ppm (N-ethyl CH₃). Absence of carboxylic acid protons (~12 ppm) confirms amide formation .
- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (pyridine ring vibrations) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry, and what challenges arise in refining structures with SHELX?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve positional disorder (e.g., benzyl/ethyl group rotamers) .
- SHELX Refinement : Apply restraints to anisotropic displacement parameters for light atoms (C, N) and validate via R-factor convergence (target: <5%). Common pitfalls include overfitting twinned data; use TWIN/BASF commands in SHELXL for correction .
- Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian 16) with crystallographic data to validate bond lengths/angles .
Q. What strategies mitigate competing side reactions during electrophilic substitution at the pyridine ring’s chloro position?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and reduce nucleophilic byproducts .
- Catalysis : Employ Pd(OAc)₂/Xantphos for selective C–Cl activation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Kinetic Control : Lower reaction temperatures (0–25°C) and slow reagent addition minimize over-substitution .
Q. How do computational methods (DFT, molecular docking) predict bioactivity, and how can discrepancies with experimental assays be reconciled?
- Methodological Answer :
- DFT Modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Discrepancies often arise from solvent effects or protein flexibility; apply molecular dynamics (MD) simulations (AMBER) to refine poses .
- Experimental Validation : Compare IC₅₀ values from enzyme inhibition assays with docking scores to adjust force field parameters .
Data Contradiction Analysis
Q. How should researchers address conflicting reactivity data in acyl-transfer reactions involving N-benzyl derivatives?
- Methodological Answer :
- Case Study : reports unstable adducts with methyl chloromethanoate, while analogous compounds show stability.
- Root Cause : Steric hindrance from the benzyl group may impede nucleophilic attack. Verify via steric maps (Crippen’s logP) and substituent volume calculations .
- Resolution : Redesign the scaffold by replacing benzyl with smaller groups (e.g., methyl) or introduce electron-withdrawing substituents to enhance stability .
Applications in Academic Research
Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting pyridinecarboxamide derivatives?
- Methodological Answer :
- Library Design : Synthesize analogs with variations at the chloro (position 2), benzyl, and ethyl groups. Use parallel synthesis techniques (e.g., microwave-assisted reactions) .
- Bioassay Pipeline : Screen against bacterial strains (e.g., S. aureus MIC assays) or cancer cell lines (MTT assays). Correlate activity with Hammett σ values of substituents .
- Data Analysis : Apply multivariate regression (e.g., PLS) to identify critical descriptors (e.g., logP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
